Cas no 2228829-25-0 (3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine)

3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine structure
2228829-25-0 structure
商品名:3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine
CAS番号:2228829-25-0
MF:C9H12N4OS
メガワット:224.282779693604
CID:6141789
PubChem ID:165876420

3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine
    • EN300-1741437
    • 3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
    • 2228829-25-0
    • インチ: 1S/C9H12N4OS/c1-5-8(6-4-7(10)14-12-6)15-9(11-5)13(2)3/h4H,10H2,1-3H3
    • InChIKey: DWXRHMDOWGENBN-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC(C)=C1C1C=C(N)ON=1)N(C)C

計算された属性

  • せいみつぶんしりょう: 224.07318219g/mol
  • どういたいしつりょう: 224.07318219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 96.4Ų

3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1741437-0.1g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
0.1g
$1244.0 2023-09-20
Enamine
EN300-1741437-5.0g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
5g
$4102.0 2023-05-26
Enamine
EN300-1741437-2.5g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
2.5g
$2771.0 2023-09-20
Enamine
EN300-1741437-0.5g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
0.5g
$1357.0 2023-09-20
Enamine
EN300-1741437-10.0g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
10g
$6082.0 2023-05-26
Enamine
EN300-1741437-0.05g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
0.05g
$1188.0 2023-09-20
Enamine
EN300-1741437-1.0g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
1g
$1414.0 2023-05-26
Enamine
EN300-1741437-10g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
10g
$6082.0 2023-09-20
Enamine
EN300-1741437-0.25g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
0.25g
$1300.0 2023-09-20
Enamine
EN300-1741437-1g
3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]-1,2-oxazol-5-amine
2228829-25-0
1g
$1414.0 2023-09-20

3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine 関連文献

3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amineに関する追加情報

Comprehensive Overview of 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine (CAS No. 2228829-25-0)

The compound 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine (CAS No. 2228829-25-0) is a heterocyclic organic molecule featuring a unique combination of thiazole and oxazole rings. Its structural complexity and functional groups make it a subject of interest in pharmaceutical research, particularly in the development of novel therapeutic agents. The presence of both dimethylamino and amine moieties enhances its potential as a building block for drug discovery, aligning with current trends in small-molecule drug design and targeted therapy.

In recent years, the demand for heterocyclic compounds like 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine has surged due to their versatility in medicinal chemistry. Researchers are increasingly exploring its applications in kinase inhibition, anti-inflammatory pathways, and neuroprotective mechanisms. This aligns with growing public interest in precision medicine and personalized healthcare, topics frequently searched in academic and AI-driven platforms. The compound's CAS No. 2228829-25-0 serves as a critical identifier for regulatory and scientific documentation, ensuring traceability in global research databases.

The synthesis of 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine involves multi-step organic reactions, often leveraging catalytic cross-coupling and cyclization techniques. Its thiazole-oxazole hybrid structure contributes to its stability and bioavailability, key factors in drug-likeness assessments. As the pharmaceutical industry shifts toward fragment-based drug discovery, this compound’s modular design offers opportunities for structure-activity relationship (SAR) studies, a hot topic in computational chemistry forums.

From a commercial perspective, CAS No. 2228829-25-0 is cataloged by specialty chemical suppliers catering to high-throughput screening (HTS) libraries. Its relevance to orphan drug development and rare disease research further amplifies its market value. Online searches for "thiazole derivatives in drug discovery" or "oxazole-based bioactive molecules" often highlight this compound’s potential, reflecting its alignment with trending scientific queries.

Environmental and safety profiles of 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine are rigorously evaluated under Good Laboratory Practice (GLP) standards. While not classified as hazardous, its handling requires adherence to chemical hygiene protocols, a concern frequently addressed in laboratory safety webinars and STEM education resources. This emphasis on safety resonates with public searches for "safe handling of research chemicals" and "green chemistry alternatives."

In conclusion, 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine (CAS No. 2228829-25-0) exemplifies the intersection of cutting-edge chemistry and biomedical innovation. Its multifaceted applications and compliance with regulatory frameworks position it as a pivotal candidate in next-generation therapeutics, answering the call for sustainable drug development—a theme dominating contemporary scientific discourse.

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